2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
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Overview
Description
2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a quinoxaline core, a piperazine ring, and pyridazinyl and pyridinyl substituents. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoxaline core.
Attachment of Pyridazinyl and Pyridinyl Groups: The final step involves the coupling of pyridazinyl and pyridinyl groups to the piperazine ring. This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the quinoxaline or piperazine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Palladium catalysts (Pd/C), bases (K₂CO₃), solvents (DMF, THF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to DNA or proteins, altering their function and affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(6-Pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole
- 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine
- Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
2-{4-[6-(Pyridin-2-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline stands out due to its specific combination of functional groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
2-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-2-7-18-16(5-1)23-15-21(24-18)28-13-11-27(12-14-28)20-9-8-19(25-26-20)17-6-3-4-10-22-17/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCMKOWNNLBPRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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